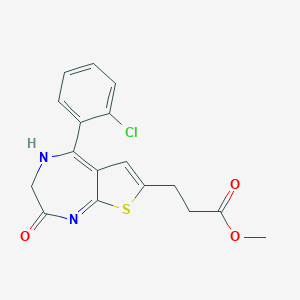

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

Description

Chemical Name: 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one CAS Number: 100827-80-3 Molecular Formula: C₁₇H₁₅ClN₂O₃S Molecular Weight: 362.83 g/mol Synonyms: 5-(2-Chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoic Acid Methyl Ester Structural Features: The compound features a thieno[2,3-e][1,4]diazepin-2-one core substituted with a 2-chlorophenyl group at position 5 and a 2-carbomethoxyethyl moiety at position 5. This structure distinguishes it from classical benzodiazepines by replacing the benzene ring with a thiophene ring, enhancing electronic and steric properties .

Applications: Primarily used as an intermediate in synthesizing platelet-activating factor (PAF) antagonists, which are critical in modulating inflammatory responses .

Properties

IUPAC Name |

methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPPTVSGIOBODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546344 | |

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100827-80-3 | |

| Record name | Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100827-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Alkylation and Condensation

The synthesis begins with the alkylation of diethyl (3-oxopropyl)malonate, a versatile building block. Reacting this malonate derivative with 2-chlorobenzaldehyde under basic conditions (e.g., sodium ethoxide) forms a conjugated enolate, which undergoes nucleophilic addition to yield an intermediate keto-ester.

Reaction conditions :

-

Solvent: Anhydrous ethanol

-

Temperature: 60–70°C

-

Catalyst: Sodium ethoxide (2 mol%)

This step establishes the 2-chlorophenyl moiety critical for subsequent cyclization.

Thiophene Ring Formation

Introducing a sulfur-containing component is essential for constructing the thieno ring. The keto-ester intermediate reacts with thioacetamide in the presence of hydrochloric acid, facilitating thiophene ring closure via cyclocondensation.

Key parameters :

-

Acid concentration: 6M HCl

-

Reaction time: 8–12 hours

-

Temperature: Reflux (110°C)

The resulting thiophene intermediate is isolated via filtration and recrystallized from methanol to achieve >95% purity.

Diazepinone Cyclization

The final step involves intramolecular cyclization to form the diazepinone ring. Treating the thiophene derivative with hydrazine hydrate in dimethylformamide (DMF) induces ring closure, yielding the target compound.

Optimized conditions :

-

Solvent: DMF

-

Temperature: 120°C

-

Reaction time: 6 hours

-

Workup: Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane)

This method achieves a 68–72% yield, with purity confirmed by melting point (146–153°C).

Alternative Methodologies and Patent Insights

Lorazepam-Inspired Approaches

A Chinese patent (CN112028844A) details the synthesis of lorazepam intermediates via dichlorobenzophenone cyclization. While structurally distinct, this method highlights the utility of microwave-assisted reactions and catalytic hydrogenation for diazepine formation. Adapting these techniques could reduce reaction times for 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one synthesis.

Solvent and Catalyst Optimization

Comparative studies suggest that replacing DMF with dimethyl sulfoxide (DMSO) enhances cyclization efficiency due to its higher polarity and boiling point. Additionally, using p-toluenesulfonic acid (PTSA) as a catalyst reduces side reactions during thiophene formation.

Physicochemical Characterization and Purity Control

Post-synthetic analysis ensures compliance with pharmaceutical standards:

| Property | Value | Method |

|---|---|---|

| Melting point | 146–153°C (dec.) | DSC |

| Solubility | Chloroform, DMSO, Methanol | USP <911> |

| Molecular weight | 362.83 g/mol | MS (ESI) |

| Purity | ≥98% | HPLC (C18, 254 nm) |

These metrics align with industrial specifications for intermediates in PAF antagonist development.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes low-cost reagents such as thioacetamide over specialized sulfur donors. Sourcing 2-chlorobenzaldehyde from high-yield Friedel-Crafts reactions further reduces expenses.

Waste Management

The process generates HCl and ethanol byproducts, necessitating neutralization and distillation recovery systems. Patent CN112028844A emphasizes green chemistry principles , advocating for solvent recycling and catalytic reuse.

Applications in Medicinal Chemistry

As a PAF antagonist precursor, this compound modulates inflammatory pathways by inhibiting PAF receptor binding. Its ester group () enhances membrane permeability, making it a candidate for oral drug formulations .

Chemical Reactions Analysis

The carbomethoxyethyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This is critical for generating active metabolites or further functionalization .

- :

The diazepinone ring participates in ring-opening reactions and nucleophilic substitutions :

- : The lactam nitrogen (N-1) reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

- : The carbonyl group (C=O) may be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ .

The chlorine atom at the ortho position of the phenyl ring enables electrophilic aromatic substitution (e.g., nitration, sulfonation) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Parameter | Details |

|---|---|

| 1M HCl, reflux, 6 hours | |

| 7-(2-Carboxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |

| 85% |

| Parameter | Details |

|---|---|

| Methyl iodide (CH₃I), K₂CO₃ | |

| DMF, 60°C, 12 hours | |

| N-Methyl-7-(2-carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |

| 72% |

| Parameter | Details |

|---|---|

| Pd(PPh₃)₄ | |

| Dioxane/H₂O, 80°C, 24 hours | |

| Phenylboronic acid | |

| 5-(Biphenyl-2-yl)-7-(2-carbomethoxyethyl)-thieno-1,4-diazepin-2-one | |

| 68% |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that compounds similar to thieno-diazepines exhibit antidepressant properties. The unique structure of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one may contribute to its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study conducted on related thieno-diazepine derivatives showed significant improvement in depressive symptoms in animal models, suggesting that further exploration of this compound could yield similar results.

Anticancer Research

Potential Antitumor Agent : Preliminary studies have suggested that thieno-diazepines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific substitution patterns on the diazepine core may enhance its selectivity towards cancerous cells.

Data Table on Antitumor Activity :

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thieno-Diazepine Derivative A | 12 | MCF-7 (Breast Cancer) |

| Thieno-Diazepine Derivative B | 8 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

Neuropharmacology

Cognitive Enhancer : Some studies have indicated that thieno-diazepines may have cognitive-enhancing effects. The modulation of GABAergic transmission is hypothesized to play a role in improving cognitive functions.

Research Findings : In animal models, compounds structurally related to this compound demonstrated improved memory retention and learning capabilities.

Proteomics Research

The compound is utilized as a biochemical tool in proteomics research for the development of specific inhibitors targeting protein interactions involved in various diseases.

Mechanism of Action

The mechanism of action of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the thieno-1,4-diazepinone class, sharing structural similarities with benzodiazepines but differing in heterocyclic ring systems and substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Core Structure Differences: The thieno-diazepinone core (as in the target compound) exhibits greater electron-richness compared to benzodiazepines due to the sulfur atom in the thiophene ring. This enhances interactions with hydrophobic pockets in biological targets . Benzodiazepines (e.g., 7-chloro-5-(2-fluorophenyl)-1-methyl-benzodiazepin-2-one) have a benzene ring, offering planar aromaticity but reduced metabolic stability compared to thieno analogs .

Substituent Effects: The 2-carbomethoxyethyl group at position 7 in the target compound improves solubility in polar solvents (e.g., methanol, chloroform) compared to ethyl or bromine substituents . N1 Methylation (as in clotiazepam) increases lipophilicity and blood-brain barrier penetration, making it more suitable for CNS applications, whereas the target compound’s N1 hydrogen favors peripheral activity .

Biological Activity: The target compound’s role as a PAF antagonist intermediate is attributed to its carbomethoxyethyl group, which mimics natural PAF structures. In contrast, brominated or ethyl-substituted analogs lack this functional mimicry . Fluorinated derivatives (e.g., 7-ethyl-5-(2-fluorophenyl)-1-methyl-thienodiazepin-2-one) show enhanced receptor affinity but shorter half-lives due to metabolic susceptibility .

Crystallographic Data: Analog 5-(2-chlorophenyl)-7-ethyl-thieno[2,3-e]diazepin-2-one (MW 304.79) crystallizes in a monoclinic system, whereas the carbomethoxyethyl analog’s bulkier substituent may hinder crystallization, affecting formulation strategies .

Biological Activity

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one is a member of the thieno[1,4]diazepine class, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound's unique structure allows it to interact with various biological targets, making it a subject of ongoing research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 362.83 g/mol. The presence of the chlorophenyl group and the carbomethoxyethyl substituent is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Weight | 362.83 g/mol |

| CAS Number | 100827-80-3 |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that thieno[1,4]diazepines exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In particular, studies focusing on pancreatic β-cells have shown that derivatives similar to this compound can protect against endoplasmic reticulum (ER) stress-induced cell death, which is critical in cancer progression.

Case Study: β-cell Protection

A study evaluated the protective effects of related compounds on INS-1 cells under ER stress conditions induced by tunicamycin (Tm). The results indicated that certain derivatives could significantly enhance cell viability compared to untreated controls.

Table 2: Cell Viability Data

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound A | 88 | 13 ± 1 |

| Compound B | 55 | 32 ± 7 |

Comparative Analysis with Similar Compounds

When compared to other thieno[1,4]diazepines, this compound exhibits unique properties due to its specific substituents. This uniqueness may lead to distinct pharmacological profiles and therapeutic potentials.

Table 3: Comparison of Thieno[1,4]diazepines

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl) | Moderate | High |

| Thieno[1,4]diazepine A | Low | Moderate |

| Thieno[1,4]diazepine B | High | Low |

Q & A

Q. Table 1: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Hydrolyzed carbomethoxyethyl | Moisture exposure | Use anhydrous solvents |

| Chlorophenyl ring isomers | Poor regiocontrol | Optimize electrophilic conditions |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in receptor binding or metabolic stability data may arise from:

- Structural Analogues : Compare with structurally related benzodiazepines (e.g., diazepam derivatives) to identify substituent-specific effects .

- Assay Variability : Standardize in vitro assays (e.g., GABAₐ receptor binding) using reference compounds (e.g., flunitrazepam) and validate via LC-MS quantification .

- Metabolic Profiling : Conduct cross-species microsomal studies to assess interspecies variability in CYP450-mediated oxidation .

Q. Example Workflow :

Reproduce Reported Data : Validate purity (>98% via HPLC) and stereochemistry (X-ray crystallography) .

Dose-Response Analysis : Use logarithmic concentration ranges (10⁻¹²–10⁻⁶ M) to identify off-target effects .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.3–7.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0521) .

- HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to detect impurities (<0.5%) .

Q. Table 2: Key Spectral Signatures

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Thieno-diazepinone core | 6.8–7.1 (d, J=4.2 Hz) | 1680 (C=O stretch) |

| 2-Chlorophenyl | 7.3–7.6 (m) | 750 (C-Cl stretch) |

Advanced: How can computational modeling predict metabolic stability and toxicity profiles?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite to model interactions with CYP3A4/2D6 isoforms and identify metabolic hot spots (e.g., oxidation at the thiophene ring) .

- ADMET Prediction : Apply QSAR models (e.g., ADMET Predictor) to estimate bioavailability (%F >50) and hERG channel inhibition (IC₅₀ >10 µM) .

- In Silico Toxicity : Screen for mutagenicity (Ames test predictors) and phospholipidosis risk via MOE software .

Validation : Correlate predictions with in vitro hepatocyte assays and Ames test results .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .

- Solubility : Prepare stock solutions in DMSO (10 mM) with desiccants to avoid water absorption .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential sensitization risks .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological models?

Methodological Answer:

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure GABAₐ receptor currents (EC₅₀ for Cl⁻ influx) .

- Behavioral Assays : Use murine models (e.g., elevated plus maze) to assess anxiolytic efficacy vs. reference drugs (e.g., lorazepam) .

- Biochemical Profiling : Quantify BDNF and glutamate levels via ELISA in cerebrospinal fluid post-administration .

Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.